molecular formula C17H14BrNO2 B5745511 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile

3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile

Cat. No. B5745511
M. Wt: 344.2 g/mol
InChI Key: SOZVJDKXECBNOC-RIYZIHGNSA-N
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Description

3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile is a chemical compound that belongs to the class of phenylacrylonitriles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile have been extensively studied in vitro and in vivo. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In animal studies, the compound has been shown to exhibit anti-tumor activity and to inhibit the growth of tumors in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile in lab experiments include its potent anti-cancer activity and its ability to inhibit various cellular pathways and processes. Additionally, the compound is relatively easy to synthesize, and the synthesis method has been optimized to achieve high yields and purity of the compound. However, the compound also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile. One potential direction is to further investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurodegenerative diseases. Finally, future research could focus on developing new and more efficient synthesis methods for the compound, as well as exploring its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile involves the reaction between 2-bromo-4,5-dimethoxybenzaldehyde and phenylacetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile has been widely used in scientific research for its potential applications in various fields. One of the primary applications of the compound is in the development of new drugs for the treatment of various diseases. The compound has been shown to exhibit potent anti-cancer activity, and several studies have investigated its potential as a chemotherapeutic agent. Additionally, the compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-9-13(15(18)10-17(16)21-2)8-14(11-19)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZVJDKXECBNOC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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